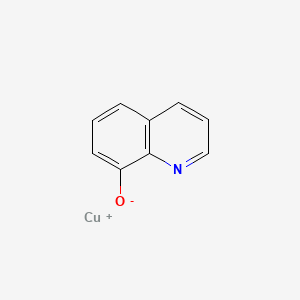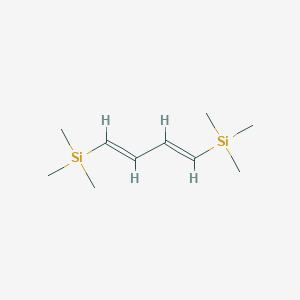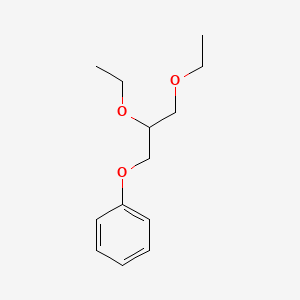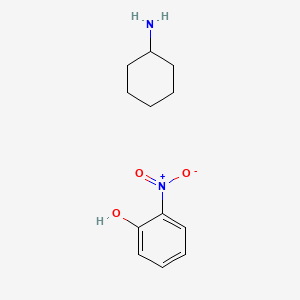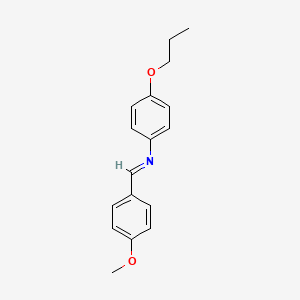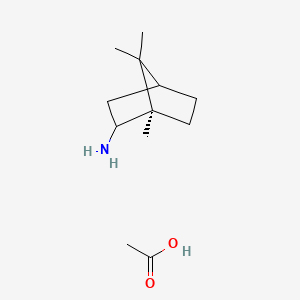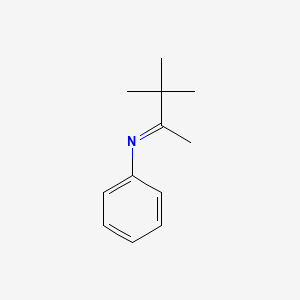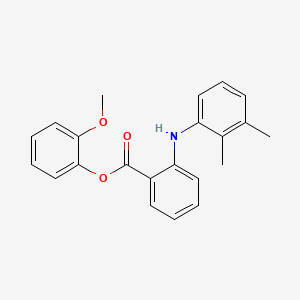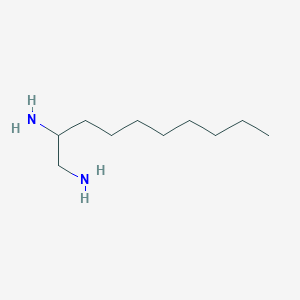
1,2-Decanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Decanediamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
1,2-Decanediamine can be synthesized through several methods. One common approach involves the reaction of decane with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the formation of the diamine. Another method involves the reduction of decanedinitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial production of this compound often involves the use of sebacic acid as a starting material. Sebacic acid is first converted to diammonium sebacate by reacting with ammonia. This intermediate is then dehydrated to form dinitrile octamethylene dicyanide, which is subsequently reduced to this compound .
Análisis De Reacciones Químicas
1,2-Decanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: Reduction reactions can convert nitriles back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.
Polymerization: This compound can be used as a monomer in the synthesis of polyamides and other polymers.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Decanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules.
Industry: this compound is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,2-decanediamine involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups can form stable complexes with metal ions, proteins, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various effects .
In polymerization reactions, this compound acts as a monomer, forming long chains through the formation of amide bonds. This process involves the reaction of the amine groups with carboxylic acids or other reactive groups, resulting in the formation of polyamides or other polymers .
Comparación Con Compuestos Similares
1,2-Decanediamine can be compared with other similar compounds, such as:
1,10-Decanediamine: This compound has a similar structure but with the amine groups located at the ends of the decane chain.
1,8-Octanediamine: This compound has a shorter carbon chain and is used in the synthesis of polyamides and other polymers.
1,6-Hexanediamine: With an even shorter carbon chain, this compound is commonly used in the production of nylon and other polyamides.
This compound is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form hydrogen bonds and interact with different molecular targets makes it valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
13880-30-3 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
decane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |
Clave InChI |
ZTEKCBPGTUUQOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)

